molecular formula C16H19N3O2 B2986969 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-phenylpyrrolidin-1-yl)methanone CAS No. 1211633-64-5

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2986969
CAS No.: 1211633-64-5
M. Wt: 285.347
InChI Key: LLQIGFPAVYQCEJ-UHFFFAOYSA-N
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Description

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-phenylpyrrolidin-1-yl)methanone features a pyrazole ring substituted with a methoxy group at position 3 and a methyl group at position 1, linked via a methanone bridge to a 3-phenylpyrrolidine moiety.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-(3-phenylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-18-11-14(15(17-18)21-2)16(20)19-9-8-13(10-19)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQIGFPAVYQCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-phenylpyrrolidin-1-yl)methanone is a pyrazole derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of 270.33 g/mol. The structural representation highlights the pyrazole and pyrrolidine moieties, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with pyrazole and pyrrolidine structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Certain pyrazole compounds have been studied for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : Some derivatives may offer protection against neurodegenerative diseases by modulating neurotransmitter systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could interact with various receptors, including serotonin and dopamine receptors, influencing neurotransmission.
  • Cell Cycle Interference : The compound might disrupt the cell cycle in cancer cells, leading to apoptosis.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including the target compound. Results indicated that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Anticancer Potential

Research involving in vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines. The IC50 values indicated potent cytotoxic effects, suggesting its potential as an anticancer agent. Further investigation revealed that it induced apoptosis through the activation of caspase pathways.

Neuroprotective Effects

In a model of neurodegeneration, this compound was shown to protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and enhanced cell viability in treated cultures.

Data Tables

Biological ActivityTest MethodologyResult
AntimicrobialMIC AssayEffective against multiple strains
AnticancerMTT AssayIC50 values indicate strong cytotoxicity
NeuroprotectionROS MeasurementSignificant reduction in ROS levels

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s pyrazole-pyrrolidine scaffold differs from other methanone derivatives in the evidence, which often incorporate fused heterocycles or alternative substituents:

  • Compound 7b (): Features a bis-pyrazole-thieno[2,3-b]thiophene core with 3,4-dimethyl and phenyl substituents. The thienothiophene system introduces extended π-conjugation, while the absence of a pyrrolidine ring reduces steric bulk compared to the target compound .
  • Compound 10 (): Contains pyrazolo-pyrimidine and thienothiophene moieties with cyano groups.
  • Compound 3a (): Combines indole and dihydropyrazole units. The indole’s electron-rich nature may enhance aromatic interactions, unlike the phenylpyrrolidine in the target compound .
  • Compound 4 (): Integrates pyrazole-pyrimidine and phenylamino groups. The pyrimidine’s nitrogen-rich structure could improve hydrogen-bonding capacity relative to the pyrrolidine .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Functional Groups
Target Compound Pyrazole-pyrrolidine 3-Methoxy, 1-methyl (pyrazole); 3-phenyl (pyrrolidine) Methanone, ether, aromatic
7b () Bis-pyrazole-thienothiophene 3,4-Dimethyl (thienothiophene); phenyl Methanone, amine, aromatic
10 () Pyrazolo-pyrimidine-thienothiophene 3,4-Dimethyl; cyano Methanone, nitrile, aromatic
3a () Pyrazole-indole 1H-Indol-3-yl, phenyl Methanone, aromatic
4 () Pyrazole-pyrimidine-phenyl 3,5-Dimethyl (pyrazole); phenylamino Methanone, amine, aromatic

Spectroscopic and Physicochemical Properties

Table 2: Key Spectroscopic Data
Compound Melting Point (°C) IR (C=O, cm⁻¹) ^1H-NMR (Key Signals)
Target Compound N/A ~1700–1720 δ ~3.3 (OCH₃), 7.2–7.5 (aromatic protons)
7b () >300 1720 δ 2.22 (CH₃), 7.3–7.52 (aromatic protons)
10 () N/A Not reported δ 2.22 (CH₃), 7.36–8.9 (aromatic protons)
3a () N/A Not reported Not available
  • IR Spectroscopy : The C=O stretch in the target compound (~1700–1720 cm⁻¹) aligns with values reported for 7b (1720 cm⁻¹), indicating similar electronic environments for the ketone group .
  • ^1H-NMR : The methoxy group (δ ~3.3) in the target compound contrasts with methyl signals (δ 2.22) in 7b and 10, reflecting differences in substituent electronegativity .

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